molecular formula C₁₆H₃₂O B056498 (Z)-Hexadec-7-en-1-ol CAS No. 24880-48-6

(Z)-Hexadec-7-en-1-ol

Cat. No.: B056498
CAS No.: 24880-48-6
M. Wt: 240.42 g/mol
InChI Key: KKGMASVOOYPIGJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MK-0366 (hydrochloride), also known as norfloxacin hydrochloride, is a synthetic chemotherapeutic antibacterial agent. It is a broad-spectrum antibiotic that is effective against both Gram-positive and Gram-negative bacteria. This compound functions by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication .

Scientific Research Applications

Norfloxacin hydrochloride has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Norfloxacin hydrochloride is synthesized through a multi-step chemical processThe final step involves the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of norfloxacin hydrochloride involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Norfloxacin hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of norfloxacin hydrochloride can lead to the formation of various oxidized derivatives, while substitution reactions can produce a range of substituted quinolone compounds .

Mechanism of Action

Norfloxacin hydrochloride exerts its antibacterial effects by inhibiting DNA gyrase, a type II topoisomerase. This enzyme is essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription. By inhibiting DNA gyrase, norfloxacin hydrochloride prevents bacterial cell division and leads to cell death .

Properties

24880-48-6

Molecular Formula

C₁₆H₃₂O

Molecular Weight

240.42 g/mol

IUPAC Name

(Z)-hexadec-7-en-1-ol

InChI

InChI=1S/C16H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h9-10,17H,2-8,11-16H2,1H3/b10-9-

InChI Key

KKGMASVOOYPIGJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCO

SMILES

CCCCCCCCC=CCCCCCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCO

24880-48-6

synonyms

(Z)-7-Hexadecenyl Alcohol;  ENT 35163;  Hypogeyl Alcohol;  cis-7-Hexadecen-1-ol;  (Z)-7-Hexadecen-1-ol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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